



Application Notes and Protocols for Transepithelial Conductance Assay Using NJH-2-057

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Compound of Interest		
Compound Name:	NJH-2-057	
Cat. No.:	B15569272	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

NJH-2-057 is a novel Deubiquitinase-Targeting Chimera (DUBTAC) designed for the targeted stabilization of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1] [2][3] Specifically, it is engineered to address the Δ F508-CFTR mutation, the most common mutation in Cystic Fibrosis (CF), which leads to the protein's misfolding, ubiquitination, and subsequent proteasomal degradation.[4][5] **NJH-2-057** is a heterobifunctional molecule composed of a ligand that binds to the Δ F508-CFTR protein (lumacaftor) and a recruiter for the deubiquitinase OTUB1 (EN523).[1][2][6] By inducing proximity between OTUB1 and Δ F508-CFTR, **NJH-2-057** facilitates the removal of polyubiquitin chains, thereby rescuing the mutant protein from degradation and increasing its cell surface expression and function as a chloride channel.[1][3][7][8]

The transepithelial conductance assay is a key method to functionally assess the restoration of CFTR activity. This assay measures the ion transport across a polarized epithelial cell monolayer, which is cultured on a permeable support. The Transepithelial Electrical Resistance (TEER) is a measure of the integrity of the epithelial barrier, while the short-circuit current (Isc) reflects the net ion transport. In the context of CF research, an increase in chloride conductance upon stimulation is a direct indicator of functional CFTR channels. This document



provides a detailed protocol for utilizing **NJH-2-057** in a transepithelial conductance assay with primary human bronchial epithelial cells from CF donors.

Principle of the Assay

Primary human bronchial epithelial cells from donors with the Δ F508-CFTR mutation are cultured on permeable supports at an air-liquid interface (ALI) to form a differentiated, polarized monolayer that mimics the airway epithelium.[9] These cells are then treated with **NJH-2-057** to stabilize the Δ F508-CFTR protein. The effect of **NJH-2-057** on CFTR function is subsequently measured in an Ussing chamber or a similar device. The assay involves the sequential addition of pharmacological agents to isolate and quantify CFTR-mediated chloride conductance. A typical sequence includes:

- Amiloride: An epithelial sodium channel (ENaC) inhibitor, to block sodium absorption and thus isolate chloride secretion.
- Forskolin: A cAMP activator, which stimulates CFTR channel opening.
- VX-770 (Ivacaftor): A CFTR potentiator, to maximize the opening probability of the CFTR channels at the cell surface.
- CFTR(inh)-172: A specific CFTR inhibitor, to confirm that the measured current is indeed mediated by CFTR.

An increase in the forskolin- and VX-770-stimulated, CFTR(inh)-172-sensitive short-circuit current in **NJH-2-057**-treated cells compared to vehicle-treated controls indicates a successful rescue of ΔF508-CFTR function.

Data Presentation

The following table presents illustrative quantitative data on the change in short-circuit current (Δ Isc) in primary human bronchial epithelial cells homozygous for the Δ F508-CFTR mutation. This data is representative of typical results expected from the described assay and is intended for illustrative purposes.



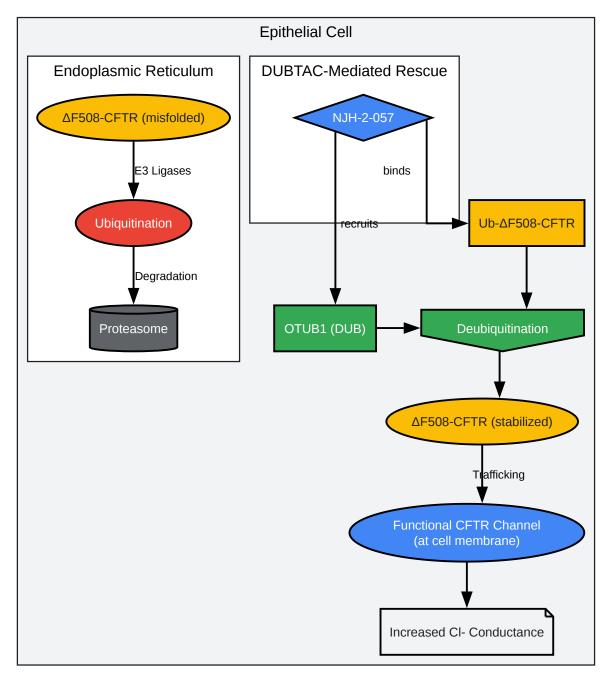
Treatment Group	Amiloride- Sensitive Isc (µA/cm²)	Forskolin- Stimulated Isc (µA/cm²)	VX-770- Potentiated Isc (μΑ/cm²)	CFTR(inh)-172- Sensitive Isc (μΑ/cm²)
Vehicle (DMSO)	-25.5 ± 3.2	1.5 ± 0.5	3.2 ± 0.8	-2.8 ± 0.7
NJH-2-057 (10 μM)	-24.8 ± 3.5	8.9 ± 1.5	15.4 ± 2.1	-14.5 ± 1.9
Lumacaftor (10 μΜ)	-26.1 ± 3.0	4.5 ± 0.9	8.1 ± 1.2	-7.5 ± 1.1

Values are presented as mean \pm standard deviation.

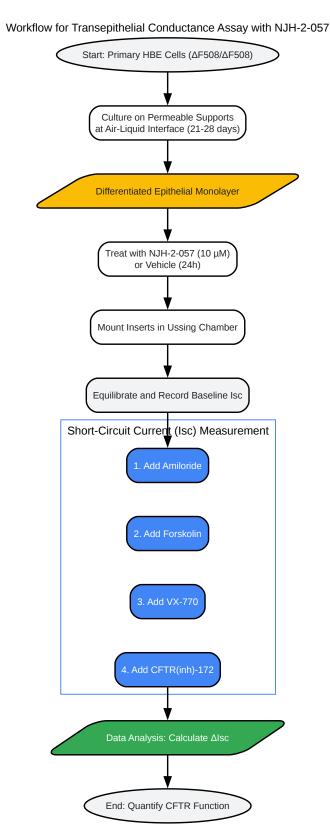
Signaling Pathway of NJH-2-057



Mechanism of Action of NJH-2-057 DUBTAC







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References

- 1. huborganoids.nl [huborganoids.nl]
- 2. Novel human bronchial epithelial cell lines for cystic fibrosis research PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | In vitro Methods for the Development and Analysis of Human Primary Airway Epithelia [frontiersin.org]
- 4. Forskolin-induced organoid swelling is associated with long-term cystic fibrosis disease progression PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Human Primary Epithelial Cell Models: Promising Tools in the Era of Cystic Fibrosis Personalized Medicine [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. sensusimpact.com [sensusimpact.com]
- 8. publications.ersnet.org [publications.ersnet.org]
- 9. Sensitivity of Chloride Efflux vs. Transepithelial Measurements in Mixed CF and Normal Airway Epithelial Cell Populations PMC [pmc.ncbi.nlm.nih.gov]
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